Beta-Araneosene

Beschreibung

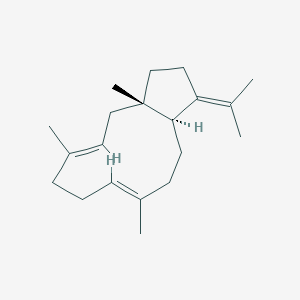

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C20H32 |

|---|---|

Molekulargewicht |

272.5 g/mol |

IUPAC-Name |

(3aS,5E,9E,12aS)-3a,6,10-trimethyl-1-propan-2-ylidene-2,3,4,7,8,11,12,12a-octahydrocyclopenta[11]annulene |

InChI |

InChI=1S/C20H32/c1-15(2)18-12-14-20(5)13-11-17(4)8-6-7-16(3)9-10-19(18)20/h7,11,19H,6,8-10,12-14H2,1-5H3/b16-7+,17-11+/t19-,20-/m1/s1 |

InChI-Schlüssel |

VSEDLQDFSQWMRG-WSHNDMGWSA-N |

Isomerische SMILES |

C/C/1=C\CC/C(=C/C[C@@]2(CCC(=C(C)C)[C@H]2CC1)C)/C |

Kanonische SMILES |

CC1=CCCC(=CCC2(CCC(=C(C)C)C2CC1)C)C |

Synonyme |

araneosene beta-araneosene |

Herkunft des Produkts |

United States |

Total Chemical Synthesis of Beta Araneosene

Early Synthetic Approaches and Methodological Challenges

The initial conceptualization of beta-araneosene synthesis grappled with the formidable task of constructing its strained 11-membered ring fused to a five-membered ring. Early strategies recognized the inherent difficulties in forming such a medium-sized ring, which is often plagued by unfavorable transannular interactions and entropic factors. A key challenge was the stereocontrolled installation of the multiple chiral centers within the bicyclic framework. The first total synthesis of a related compound, δ-araneosene, was reported by Mehta and co-workers, followed by another synthesis by Jenny and Borschberg. acs.org These pioneering efforts laid the groundwork for future endeavors, highlighting the complexities of assembling the dolabellane skeleton.

Enantioselective Total Synthesis Strategies

Subsequent research focused on developing enantioselective total syntheses to produce this compound in its naturally occurring chiral form. These strategies showcased a remarkable evolution in synthetic methodology, employing a diverse array of reactions to achieve high levels of stereocontrol and efficiency. nih.govresearchgate.net

Corey-Kingsbury Approach and Key Stereochemical Control Elements

A landmark in the synthesis of this compound was the enantioselective total synthesis developed by E. J. Corey and Jason S. Kingsbury. nih.govsynarchive.com This approach is distinguished by its unconventional and highly innovative strategy. nih.govthieme-connect.com A pivotal element of their synthesis was the diastereoselective alkylation of Seebach's chiral lactate (B86563) acetal, which established an early stereocenter that guided subsequent transformations. nih.gov Another key step involved a Kulinkovich cyclopropanation of a sterically hindered ester to form a cyclopropanol (B106826). ethz.chnih.govthieme-connect.com The stereochemistry of a subsequent pinacol (B44631) rearrangement was carefully controlled, with the use of a chelated intermediate preserving the stereochemical integrity of the molecule. thieme-connect.com This synthesis, completed in 17 linear steps, stands as a testament to the power of logical design and the development of novel synthetic methods. synarchive.com

Ring Expansion and Contraction Methodologies

The construction of the characteristic 11-membered ring of this compound has been a focal point of synthetic design. The Corey-Kingsbury synthesis ingeniously employed a sequence of ring expansion and contraction reactions. thieme-connect.comu-tokyo.ac.jp A key transformation was the ring expansion of a cyclopropanol, generated via the Kulinkovich reaction, to a cyclobutanone. nih.gov This was followed by a simultaneous 4- to 5-membered ring expansion and a 12- to 11-membered ring contraction, a remarkable cascade that efficiently assembled the core bicyclic system. thieme-connect.com This strategy of manipulating ring sizes through carefully orchestrated rearrangements proved to be a powerful tool for accessing the complex architecture of the dolabellane diterpenes. ntu.ac.ukuchicago.edu

Pinacol Rearrangements and Cyclizations

Pinacol-type rearrangements have played a crucial role in the synthesis of this compound. u-tokyo.ac.jp The Corey-Kingsbury synthesis features a samarium(II) iodide-mediated pinacol coupling of a keto aldehyde to construct a 12-membered ring diol. thieme-connect.comacs.org This was followed by a selective pinacol rearrangement to forge the final 11-membered ring of the target molecule. nih.govthieme-connect.com The stereochemical outcome of these rearrangements was highly dependent on the substrate geometry and reaction conditions. For instance, the rearrangement of a trans-diol mesylate led exclusively to a bridged product, whereas the corresponding cis-diol derivative yielded the desired ring-expanded product. thieme-connect.com These findings underscore the subtle yet critical role of stereochemistry in directing the course of complex rearrangements.

Palladium-Mediated Coupling Reactions in this compound Synthesis

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools in modern organic synthesis, and their application has been explored in the context of dolabellane synthesis. libretexts.orgorganic-chemistry.orgpitt.edu While not a central feature of the first enantioselective total synthesis of this compound itself, related work on the synthesis of δ-araneosene and humulene (B1216466) by Corey and Hu demonstrated the efficacy of palladium-mediated cyclization. acs.orgresearchgate.net In their approach, an allylic carbonate/silyl enol ether underwent a palladium(0)-catalyzed intramolecular coupling to construct the 11-membered ring. acs.orgresearchgate.net This methodology offers a convergent and efficient means of forming large rings, a persistent challenge in organic synthesis.

Diels-Alder Macrobicyclization Strategies

An alternative and elegant approach to the dolabellane core, including that of this compound, involves an intramolecular Diels-Alder reaction. capes.gov.bracs.orgmdpi.com Snyder and Corey reported concise total syntheses of several dolabellane natural products, including this compound, utilizing an enantioselective intramolecular Type I Diels-Alder macrobicyclization as the key step. ntu.ac.uknih.gov This strategy involves the formation of a large macrocycle containing a diene and a dienophile, which then undergoes a transannular cycloaddition to construct the bicyclic skeleton in a single, highly stereocontrolled step. This approach showcases the power of cycloaddition reactions in rapidly building molecular complexity and has been successfully applied to the synthesis of other complex natural products. acs.orgnih.gov

Wolff Photochemical Rearrangements in this compound Precursors

The Wolff rearrangement is a powerful reaction in organic synthesis where an α-diazocarbonyl compound is converted into a ketene (B1206846) through the loss of dinitrogen and a 1,2-rearrangement. wikipedia.org This ketene intermediate can then be trapped by various nucleophiles to yield carboxylic acid derivatives or participate in cycloaddition reactions. wikipedia.org In the context of complex natural product synthesis, photochemical Wolff rearrangements are particularly valuable for inducing ring contractions, especially in the formation of strained ring systems. wikipedia.orgcaltech.edu

A key feature in a reported total synthesis of this compound is a unique and highly efficient ring-contraction sequence that relies on a modified Wolff photochemical rearrangement. nih.gov This strategy highlights the utility of photochemical methods in manipulating complex molecular architectures. While specific details of the precursor for this compound are part of a broader synthetic sequence, the application of this rearrangement underscores its importance in achieving the target molecule. nih.gov The general principle of the Wolff rearrangement involves the generation of a ketene from an α-diazoketone, which can be achieved through thermal, photochemical, or metal-catalyzed conditions. organic-chemistry.org Photochemical activation is often preferred as it can be performed at lower temperatures, minimizing side reactions. organic-chemistry.org

Advanced Reaction Mechanisms and Synthetic Methodologies

The construction of the this compound skeleton has necessitated the use of a variety of advanced and stereocontrolled reactions. These methods have been pivotal in assembling the challenging 5-11 fused ring system with the correct stereochemistry.

Kulinkovich Reaction in Cyclopropanol Formation

The Kulinkovich reaction provides an efficient route to cyclopropanols from esters using a titanium reagent generated in situ from a Grignard reagent. wikipedia.orgorganic-chemistry.org In an enantioselective total synthesis of this compound and its epimer isoedunol (B1248995), a key step involves the Kulinkovich ethylenation of an ester to form a crucial cyclopropanol intermediate. nih.govacs.org This reaction proved effective even with a sterically hindered α-hydroxy ester substrate, demonstrating its power in complex synthetic contexts. thieme-connect.com The resulting cyclopropanol is then primed for a subsequent ring expansion, a critical maneuver in building the carbon framework of this compound. nih.govorganic-chemistry.org

Table 1: Key Transformations in the Synthesis of this compound via Kulinkovich Reaction

| Step | Reaction | Reagents and Conditions | Outcome | Reference(s) |

|---|---|---|---|---|

| 1 | Kulinkovich Reaction | EtMgBr, ClTi(i-PrO)3, THF, 0 °C to r.t. | Formation of a cyclopropanol intermediate from a complex ester. | nih.govsynarchive.com |

Stereoselective π-Allyl Stille Coupling

The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction between an organotin compound and an organic electrophile. wikipedia.org A stereoselective π-allyl Stille coupling has been successfully employed in the synthesis of this compound, marking the first use of this reaction with a farnesyl-derived intermediate. nih.gov This powerful carbon-carbon bond-forming reaction allows for the controlled introduction of complex fragments, which is essential for building the intricate diterpenoid structure. The stereoselectivity of this coupling is crucial for establishing the correct configuration of the chiral centers within the molecule. The application of π-allyl Stille cross-coupling has also been demonstrated in the synthesis of other complex natural products, such as the trichoaurantianolides, where it was used to create a nonracemic allylic alcohol, a key precursor for establishing asymmetry. acs.orgresearchgate.net

Samarium(II) Iodide (SmI2) Mediated Cyclizations

Samarium(II) iodide (SmI2) is a powerful single-electron reducing agent that has found widespread use in organic synthesis, particularly in the formation of carbon-carbon bonds. nih.govnih.govrsc.org In the total synthesis of this compound, a SmI2-mediated pinacol coupling was ingeniously used to construct a 12-membered ring intermediate from a keto aldehyde. thieme-connect.comorganic-chemistry.org This key cyclization step sets the stage for a subsequent series of rearrangements to form the characteristic 5-11 fused ring system of the dolabellanes. acs.orgorganic-chemistry.org The effectiveness of SmI2 in promoting intramolecular cyclizations, even in complex settings, highlights its significance in the synthesis of natural products. nih.govresearchgate.netacs.org

Transition Metal Catalysis in this compound Construction

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with high efficiency and selectivity. frontiersin.orgnih.gov The synthesis of this compound and its analogues has benefited significantly from such methodologies.

Notably, a palladium-mediated cyclization was a key step in a concise synthesis of (±)-δ-araneosene, a structural isomer of this compound. acs.org In this approach, an allylic carbonate/silyl ether was treated with a palladium-dibenzylideneacetone complex and a phosphine (B1218219) ligand to effect the closure of the 11-membered ring. acs.org This highlights the power of palladium catalysis in the formation of macrocyclic structures.

Furthermore, the Kulinkovich reaction, which utilizes a titanium catalyst, plays a pivotal role in an enantioselective synthesis of this compound as previously discussed. wikipedia.orgnih.govthieme-connect.com The titanium catalyst facilitates the conversion of an ester to a cyclopropanol, which is a key intermediate in the synthetic sequence. organic-chemistry.orgresearchgate.net These examples underscore the indispensable role of transition metals in the strategic construction of the complex architecture of this compound.

Table 2: Application of Transition Metal Catalysis in Araneosene Synthesis

| Reaction Type | Metal Catalyst | Role in Synthesis | Product | Reference(s) |

|---|---|---|---|---|

| Ring-Closing Metathesis | Palladium-dibenzylideneacetone complex | Formation of an 11-membered ring | (±)-δ-Araneosene | acs.org |

| Kulinkovich Reaction | Titanium(IV) isopropoxide | Formation of a cyclopropanol intermediate | This compound precursor | nih.govorganic-chemistry.orgsynarchive.com |

Synthesis of Structural Analogues and Derivatives of this compound

The synthetic strategies developed for this compound have also enabled the synthesis of its structural analogues and derivatives. The enantioselective synthesis that yielded this compound also produced isoedunol, its C2 epimer, by modifying the final steps of the reaction sequence. nih.govacs.orgorganic-chemistry.org

Furthermore, a concise synthesis of (±)-δ-araneosene, a constitutional isomer of this compound, was achieved utilizing a palladium-mediated cyclization as a key step. acs.org The synthesis of humulene, another related sesquiterpene, was also accomplished using a parallel approach. acs.org These syntheses demonstrate the flexibility of the developed synthetic routes and provide access to a range of related natural products and their derivatives for further study. The exploration of these analogues is crucial for understanding structure-activity relationships within this class of compounds.

Bromonium Ion Induced Transannular Cyclization for Brominated Derivatives

A key strategy for elaborating the this compound scaffold involves the use of bromonium ion-induced transannular cyclization. This biomimetic approach aims to mimic a potential biosynthetic pathway and introduce new functionality onto the bicyclic core. Research has demonstrated that for a diterpene product like β-araneosene, a bromonium ion-induced transannular cyclization can be investigated to produce the first brominated derivatives of this compound. researchgate.net

The reaction is typically initiated by treating a dolabellane precursor, such as dolabellatrienone or this compound itself, with an electrophilic bromine source like N-bromosuccinimide (NBS) or other specialized brominating agents (e.g., Et2SBr·SbCl5Br, known as BDSB). core.ac.ukorgsyn.org The electrophilic bromine adds to one of the double bonds within the 11-membered ring, forming a cyclic bromonium ion intermediate. libretexts.org This intermediate is then positioned to be attacked by an internal nucleophile, often another double bond within the macrocycle, in a transannular fashion.

This cyclization cascade results in the formation of new carbon-carbon bonds and the generation of more complex, often bridged, polycyclic systems. nih.gov For instance, the reaction can yield brominated derivatives with novel ring systems, which are not present in the original this compound structure. researchgate.netmassey.ac.nz The specific outcome of the cyclization, including the regioselectivity and stereoselectivity, is highly dependent on the conformation of the flexible 11-membered ring and the reaction conditions. orgsyn.orgnih.gov In some cases, a single regioisomeric bromo derivative is formed, which can be further manipulated, for example, through dehydrohalogenation. massey.ac.nz The development of catalytic, asymmetric versions of bromocyclization offers a pathway to control the stereochemistry of the products. nih.gov

Table 1: Reagents for Bromonium Ion Induced Cyclization

| Reagent | Description | Application |

|---|---|---|

| N-Bromosuccinimide (NBS) | A common and convenient source of electrophilic bromine for initiating cyclization. core.ac.uk | Used in the cyclization of dolabellatrienone and for bromoetherification reactions. core.ac.ukethz.ch |

| BDSB (Et2SBr•SbCl5Br) | A highly electrophilic bromonium ion source capable of inducing polyene cyclizations. orgsyn.org | Applied in biomimetic approaches to bromo-chamigrene natural products. orgsyn.org |

Strategies for Dolabellane Skeleton Construction Relevant to this compound Analogues

The construction of the core 5/11-fused bicyclic dolabellane skeleton is a significant challenge in the synthesis of this compound and its analogues. Various strategies have been developed to assemble this framework efficiently and with stereocontrol.

One prominent strategy involves macrocyclization as a key step. This can be achieved through several methods, including:

Intramolecular Nozaki-Hiyama-Kishi (NHK) Reaction: This chromium-mediated coupling is effective for forming large rings and has been applied to the synthesis of dolabellane skeletons. researchgate.net

Ring-Closing Metathesis (RCM): RCM has been used to construct the 11-membered ring of dolabellane precursors. nih.gov

Intramolecular Diels-Alder Reaction: An enantioselective intramolecular Diels-Alder reaction has been employed to create the bicyclic system in a concise synthesis of several dolabellanes, including this compound. nih.govnih.gov

SmI2-mediated Pinacol Coupling: Samarium(II) iodide can be used to cyclize a keto-aldehyde precursor, forming a 12-membered ring that is subsequently contracted to the 11-membered dolabellane ring. thieme-connect.comorganic-chemistry.org

Another major class of strategies involves ring expansion or ring contraction methodologies. A notable synthesis of this compound and isoedunol by E.J. Corey and colleagues features a unique pathway involving the expansion of smaller rings and the contraction of a medium-sized ring. thieme-connect.comacs.org Key transformations in this route include a Kulinkovich cyclopropanation followed by ring expansion of the resulting cyclopropanol to a cyclobutanone, and a subsequent pinacol-type rearrangement to expand the four-membered ring to the five-membered ring while simultaneously contracting a larger ring to form the 11-membered macrocycle. organic-chemistry.orgacs.orgnih.gov

Other approaches have utilized different key reactions to build the dolabellane framework, such as:

Grob Fragmentation: This reaction has been used to construct the 11-membered macrocycle of dolabellane analogues like (+)-dolabellane V. nih.govacs.org

Cope Rearrangement: A stereocontrolled Cope rearrangement of a functionalized acyclic precursor has been used to generate the dolabellane skeleton with control over the stereochemistry at key positions. researchgate.netoup.com

Wolff Rearrangement: A modified photochemical Wolff rearrangement has been part of a ring-contraction sequence in a unified synthesis of four dolabellane natural products. nih.govntu.ac.uk

Table 2: Comparison of Key Strategies for Dolabellane Skeleton Construction

| Strategy | Key Reaction | Description | Synthesized Products |

|---|---|---|---|

| Macrocyclization/Ring-Contraction | Intramolecular Diels-Alder / Wolff Rearrangement | An enantioselective Diels-Alder reaction forms a macrobicycle, followed by a photochemical ring-contraction. nih.govntu.ac.uk | Palominol, Dolabellatrienone, this compound, Isoedunol. nih.gov |

| Ring Expansion/Contraction | Kulinkovich Reaction / Pinacol Rearrangement | Involves multiple ring size adjustments, including a 3→4 expansion and a 4→5 expansion/12→11 contraction. thieme-connect.comorganic-chemistry.orgacs.org | Isoedunol, this compound. organic-chemistry.orgacs.org |

| Macrocyclization | Intramolecular Nozaki-Hiyama-Kishi (NHK) Reaction | An efficient chromium-mediated method for constructing the 11-membered ring skeleton. researchgate.net | Humulene, δ-Araneosene analogues. researchgate.net |

| Fragmentation | Grob Fragmentation | Used to form the 11-membered macrocycle from a bicyclic precursor. nih.govacs.org | (+)-Dolabellane V, Clavulactone analogues. nih.govacs.org |

Synthetic Routes to Modified this compound Analogues

The synthetic strategies developed for this compound and other dolabellanes are also highly valuable for producing modified analogues. These analogues, which possess variations in their structure, are important for exploring structure-activity relationships.

Semi-synthesis, starting from naturally isolated dolabellanes, is a common approach. For example, oxygenated dolabellane derivatives can be prepared from natural products like dolabellatrienone through reactions such as epoxidation, epoxide opening, and allylic oxidation. researchgate.netbvsalud.org These chemical modifications introduce new functional groups, such as hydroxyls and epoxides, onto the core structure. bvsalud.orgresearchgate.net

Total synthesis routes are also readily adapted to create analogues. The divergent strategy developed by Corey for this compound and isoedunol provides a clear example. organic-chemistry.org In this synthesis, the intermediate cyclopentanone (B42830) is a late-stage branching point. organic-chemistry.org Addition of 2-propenyl lithium to this ketone yields isoedunol, which can then be converted to this compound. organic-chemistry.org This same ketone intermediate could, in principle, be treated with other nucleophiles to generate a library of modified analogues with different side chains.

Similarly, other total synthesis approaches offer opportunities for modification. Strategies that build the carbon skeleton through fragment couplings, such as those using Stille or Suzuki reactions, allow for the incorporation of modified fragments into the structure from the outset. nih.govacs.org For instance, the synthesis of dolabellanes via an intramolecular Diels-Alder reaction involved a stereoselective pi-allyl Stille coupling with a farnesyl-derived intermediate, a component which could be varied to produce analogues. nih.gov The synthesis of clavulactone analogues has also been achieved through a novel strategy featuring a Grob fragmentation, demonstrating how different core structures within the broader dolabellane family can be accessed. acs.org

Table 3: Mentioned Chemical Compounds

| Compound Name | Class |

|---|---|

| This compound | Dolabellane Diterpene |

| Isoedunol | Dolabellane Diterpene |

| Dolabellatrienone | Dolabellane Diterpene |

| (+)-Dolabellane V | Dolabellane Diterpene |

| Clavulactone | Dolabellane Diterpene |

| Palominol | Dolabellane Diterpene |

| N-Bromosuccinimide (NBS) | Reagent |

| Samarium(II) iodide (SmI2) | Reagent |

| Et2SBr•SbCl5Br (BDSB) | Reagent |

| 1,3-dibromo-5,5-dimethylhydantoin | Reagent |

Biosynthesis of Beta Araneosene

Proposed Biosynthetic Pathway from Geranylgeranyl Pyrophosphate (GGPP)

Like other diterpenoids, the biosynthesis of beta-araneosene is understood to originate from the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP). wikipedia.orgacs.org The proposed pathway commences with the ionization of GGPP, where the pyrophosphate group departs, generating a geranylgeranyl cation. wikipedia.org

This initial step triggers a cascade of cyclization reactions. The formation of the dolabellane skeleton, characteristic of this compound, involves an 11/5-bicyclic system. The cyclization cascade is thought to proceed through specific carbocationic intermediates, ultimately leading to the stable β-araneosen-15-yl cation. wikipedia.orgtandfonline.com The final step in the formation of the hydrocarbon backbone is the elimination of a proton from a carbon atom adjacent to the positive charge, which neutralizes the cation and establishes a double bond, yielding the final β-araneosene structure. wikipedia.org It has been proposed that this biosynthetic route, involving the β-araneosen-15-yl cation, may also be a common pathway for other related diterpenes such as fusicoccanes and dolastanes. wikipedia.orgtandfonline.com

Enzymatic Catalysis in this compound Biosynthesis

The intricate cyclization of the linear GGPP precursor into the specific tricyclic structure of this compound is orchestrated by a class of enzymes known as terpene synthases (TPSs). nih.govmpg.de These enzymes provide a catalytic environment that controls the complex carbocationic rearrangements and ensures the stereospecificity of the final product. researchgate.netwikipedia.org

Terpene synthases are the key enzymes that generate the vast structural diversity of terpenoid compounds by catalyzing the cyclization of acyclic prenyl diphosphate (B83284) precursors. researchgate.net Research has led to the identification and functional characterization of several TPSs capable of producing dolabellane-type diterpenes, including this compound. nih.govmpg.dersc.org These enzymes are typically identified through genome mining and are characterized by heterologous expression in microbial hosts like Escherichia coli, followed by in vitro assays with the GGPP substrate. pnas.orgnih.gov The products are then identified using analytical techniques such as gas chromatography-mass spectrometry (GC-MS).

Specific enzymes responsible for or related to this compound synthesis have been characterized from both fungal and protozoan sources.

In the fungus Phomopsis amygdali, a multifunctional enzyme named fusicoccadiene synthase (PaFS) has been identified. pnas.orguniprot.org PaFS is a chimeric enzyme possessing both a C-terminal prenyltransferase domain that synthesizes GGPP and an N-terminal terpene cyclase domain that subsequently cyclizes it. pnas.orgnih.gov While its primary product is (+)-fusicocca-2,10(14)-diene (64%), PaFS also produces (+)-δ-araneosene (9%) and other diterpenes. uniprot.orgnih.govproteopedia.org The isolation of (+)-β-araneosene and (+)-δ-araneosene from this fungus provided crucial experimental evidence for the proposed biosynthetic intermediates. tandfonline.comnih.govtandfonline.com

In social amoebae, dedicated terpene synthases for dolabellane production have been discovered. nih.govmpg.de A study characterizing TPSs from Dictyostelium discoideum and Dictyostelium purpureum identified a diterpene synthase from D. purpureum, DpTPS10, as a (–)-β-araneosene synthase. nih.govrsc.org This finding is significant as it demonstrates that different organisms can produce specific enantiomers of the same natural product.

| Enzyme | Source Organism | Substrate | Major Products | Minor Products | Reference |

|---|---|---|---|---|---|

| Fusicoccadiene Synthase (PaFS) | Phomopsis amygdali | GGPP | (+)-Fusicocca-2,10(14)-diene | (+)-δ-Araneosene | pnas.orguniprot.orgnih.govproteopedia.org |

| DpTPS10 | Dictyostelium purpureum | GGPP | (–)-β-Araneosene | Not specified | nih.govrsc.org |

The cyclization cascade catalyzed by this compound synthases is a highly controlled process that guides the flexible GGPP substrate through a series of high-energy carbocation intermediates. researchgate.net The enzyme's active site provides a template that pre-organizes the substrate in a conformation conducive to cyclization. Following the initial ionization of GGPP, the enzyme stabilizes the resulting carbocations and shields them from premature quenching by water molecules. The cascade involves sequential intramolecular additions of double bonds to carbocationic centers, leading to the formation of the fused 5- and 11-membered rings. wikipedia.orgtandfonline.com The process terminates with a specific deprotonation event, which is also controlled by the active site's architecture, to yield the final this compound product with high stereoselectivity. wikipedia.org Site-directed mutagenesis studies on related terpene synthases have highlighted the importance of specific, highly conserved amino acid residues for catalytic activity. nih.govmpg.de

Role of Specific Enzymes from Fungi (e.g., Phomopsis amygdali) and Social Amoebae (e.g., Dictyostelium discoideum, Dictyostelium purpureum)

Biosynthetic Intermediates and Stereochemical Aspects of Transformations

The elucidation of the this compound biosynthetic pathway has been significantly aided by the isolation and structural characterization of key intermediates. Research on Phomopsis amygdali led to the identification of (+)-fusicocca-3(16),10(14)-diene, (+)-β-araneosene, and (+)-δ-araneosene. nih.govtandfonline.com These findings experimentally confirmed the structures of previously presumed hydrocarbon intermediates. nih.gov The identification of the (+)-β-araneosen-15-yl cation as a key intermediate provides a stereochemical anchor for the proposed pathway in this fungus. tandfonline.com

Conversely, the characterization of the DpTPS10 enzyme from Dictyostelium purpureum as a (–)-β-araneosene synthase demonstrates the existence of the opposite enantiomeric pathway in nature. rsc.org This highlights the crucial role of the specific terpene synthase in dictating the absolute stereochemistry of the final product from the achiral GGPP precursor. The stereochemical course of the cyclization, including the initial folding of GGPP and the facial selectivity of the ring-closing steps, is strictly governed by the chiral environment of the enzyme's active site.

Genetic and Molecular Biology Approaches to Biosynthesis Research

Modern molecular biology techniques have been instrumental in unraveling the biosynthesis of this compound and other complex terpenes. A key strategy is the identification of biosynthetic gene clusters (BGCs), where the genes encoding the enzymes for a specific metabolic pathway are co-located on the chromosome. pnas.orgnih.gov For example, genome walking near the PaFS gene in Phomopsis amygdali suggested the presence of a larger BGC for fusicoccin (B1218859) biosynthesis. pnas.org

Heterologous expression is another cornerstone of this research. By cloning a candidate TPS gene into a host organism like E. coli or yeast, researchers can produce the enzyme in large quantities for functional characterization. pnas.org This approach was used to confirm the function of both PaFS and the terpene synthases from social amoebae. nih.govpnas.org

Furthermore, techniques such as site-directed mutagenesis allow for the investigation of the roles of individual amino acids within the enzyme's active site, providing insights into the catalytic mechanism. researchgate.net The use of isotopically labeled substrates (e.g., labeled GGPP) in combination with NMR and mass spectrometry analysis of the products is a powerful tool for tracing the path of atoms through the reaction and understanding the intricate intramolecular rearrangements and stereochemical transformations. researchgate.net

Gene Cluster Identification and Analysis

The journey to understanding this compound synthesis begins with the study of sordarin (B1681957), a complex diterpene glycoside first isolated from the fungus Sordaria araneosa. nih.gov The core carbon skeleton of sordarin, known as sordaricin (B1205495), is derived from a simpler diterpene precursor. nih.gov Through genome mining of Sordaria araneosa, a 67 kb biosynthetic gene cluster (BGC), designated the sdn cluster, was identified as being responsible for sordarin production. nih.gov

This sdn cluster comprises 20 open reading frames. nih.gov Bioinformatic analysis revealed that these genes encode for a suite of enzymes necessary for constructing the final molecule, including a putative diterpene cyclase, multiple cytochrome P450 monooxygenases, a glycosyltransferase, and a type I polyketide synthase. nih.gov Central to the formation of the araneosene skeleton is the gene SdnA. This gene was identified as the putative diterpene cyclase responsible for the initial cyclization of the universal C20 precursor, geranylgeranyl diphosphate (GGPP). nih.gov The product of this reaction, cycloaraneosene (B25683), is the foundational hydrocarbon intermediate for both sordarin and, by extension, this compound. nih.govnih.gov

Further research into other fungi has revealed similar biosynthetic machinery. In Phomopsis amygdali, the fungus responsible for producing fusicoccins, a gene encoding the fusicoccadiene synthase (PaFS) was found within a biosynthetic gene cluster. pnas.org This enzyme is notable for its multifunctionality, possessing both prenyltransferase and terpene cyclase domains. pnas.orguniprot.org While its primary product is fusicocca-2,10(14)-diene, analysis of its activity revealed the production of this compound and delta-araneosene as minor by-products, indicating a shared mechanistic pathway for the formation of these related diterpenes. pnas.org Similarly, genome mining in Talaromyces adpressus uncovered a previously unknown BGC (tdn) for sordarin that also contains the necessary genes for producing the cycloaraneosene core. hep.com.cn

Table 1: Key Genes in the Sordaria araneosasdn Cluster for Araneosene Skeleton Formation This table summarizes the primary genes from the sdn cluster involved in the initial synthesis of the cycloaraneosene scaffold.

| Gene Name | Putative Function | Role in Biosynthesis |

|---|---|---|

| SdnA | Diterpene cyclase (Cycloaraneosene synthase) | Catalyzes the cyclization of Geranylgeranyl diphosphate (GGDP) to form cycloaraneosene, the precursor to this compound. nih.gov |

| SdnC | GGPP synthase | Likely synthesizes the Geranylgeranyl diphosphate (GGDP) precursor required by SdnA. nih.gov |

| SdnB/E/F/H | Cytochrome P450 monooxygenases | Catalyze multiple subsequent oxygenation and modification steps on the cycloaraneosene skeleton to produce sordaricin. nih.gov |

| SdnJ | Glycosyltransferase | Transfers a sugar moiety to the sordaricin aglycone in the final steps of sordarin biosynthesis. nih.gov |

Heterologous Expression for Biosynthetic Pathway Elucidation

To confirm the function of genes identified through genome mining and bioinformatic analysis, heterologous expression in well-characterized host organisms is a critical step. This technique allows for the functional study of individual enzymes outside of their native host, providing clear evidence of their catalytic activity.

The function of the putative diterpene cyclase, SdnA, from the Sordaria araneosa sdn cluster was confirmed through in vitro enzymatic analysis. The purified SdnA enzyme was incubated with the substrate geranylgeranyl diphosphate (GGPP), resulting in the production of cycloaraneosene, thereby verifying its role as a cycloaraneosene synthase and a key enzyme in the pathway leading to this compound. nih.gov

A clear demonstration of this compound production was achieved through the heterologous expression of the fusicoccadiene synthase (PaFS) from Phomopsis amygdali. When the PaFS gene was expressed in Escherichia coli, the recombinant enzyme primarily converted GGPP into fusicocca-2,10(14)-diene. However, GC-MS analysis of the products also definitively identified this compound and delta-araneosene as minor products of the reaction, confirming the enzyme's capacity to synthesize the araneosene skeleton. pnas.org

Similar work has been performed on terpene synthases (TPS) from organisms beyond fungi. Researchers have identified TPS genes in social amoebae, such as Dictyostelium discoideum and Dictyostelium purpureum. researchgate.netrhea-db.org Heterologous expression and subsequent in vitro enzyme assays of these TPS genes demonstrated that they encode functional enzymes, with one being characterized as a this compound synthase. researchgate.netnih.gov This discovery highlights that the genetic machinery for producing this compound is not limited to fungi.

Table 2: Heterologous Expression Studies for this compound and Precursor Biosynthesis This interactive table details various experiments where genes were expressed in a foreign host to characterize their role in producing this compound or its direct precursor, cycloaraneosene.

| Source Organism | Gene/Enzyme | Host Organism | Key Products |

|---|---|---|---|

| Sordaria araneosa | SdnA (diterpene cyclase) | In vitro (enzyme assay) | Cycloaraneosene nih.gov |

| Phomopsis amygdali | PaFS (fusicoccadiene synthase) | Escherichia coli | Fusicocca-2,10(14)-diene (major), this compound (minor), Delta-Araneosene (minor) pnas.org |

| Talaromyces adpressus | tdn gene cluster | Aspergillus oryzae | Cycloaraneosene, Cycloaraneosene-9-ol hep.com.cn |

| Dictyostelium purpureum | DpurTPS (terpene synthase) | In vitro (enzyme assay) | this compound researchgate.net |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Cycloaraneosene |

| Cycloaraneosene-9-ol |

| Delta-Araneosene |

| Fusicocca-2,10(14)-diene |

| Fusicoccin |

| Geranylgeranyl diphosphate (GGDP) |

| Sordaricin |

Advanced Spectroscopic and Analytical Research Methodologies for Beta Araneosene

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of complex organic molecules like beta-araneosene. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to assemble the molecular framework and define its stereochemistry.

Detailed analysis of ¹H NMR spectra reveals key signals, such as those for olefinic protons and methyl groups, which provide initial clues about the molecular structure. For instance, in a study of dolabellane diterpenes including this compound isolated from the soft coral Eunicea laciniata, specific proton signals were observed at δH 5.25 (1H, dd, J = 11.0, 4.8 Hz, H-3) and 4.90 (1H, br d, H-7), which are characteristic of the dolabellane skeleton. redalyc.org

¹³C NMR spectroscopy complements the proton data by providing the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their chemical environment (e.g., sp², sp³, or attached to a heteroatom). In the analysis of this compound, distinct signals for the 20 carbon atoms are observed, including those corresponding to the double bonds and the various methyl, methylene, and methine groups. redalyc.orgtandfonline.com

Two-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable for connecting the different parts of the molecule. COSY experiments establish proton-proton coupling networks, allowing for the tracing of adjacent protons. rsc.org HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. rsc.org These correlations are pieced together to build the complete connectivity of this compound. rsc.org

Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) is critical for determining the relative stereochemistry of the molecule. rsc.org NOESY experiments identify protons that are close in space, providing through-space correlations that help to define the three-dimensional arrangement of atoms. rsc.org For dolabellane-type diterpenes, the stereochemistry at the ring fusion is a key feature, and NOESY data is instrumental in its assignment. redalyc.orgacs.org

Table 1: Representative ¹³C and ¹H NMR Data for this compound in C₆D₆ rsc.org

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) |

| 1 | 51.5 | 2.20 |

| 2 | 27.1 | 1.65, 1.55 |

| 3 | 124.7 | 5.35 |

| 4 | 137.8 | - |

| 5 | 37.0 | 2.10 |

| 6 | 26.1 | 2.05, 1.95 |

| 7 | 127.5 | 5.10 |

| 8 | 138.8 | - |

| 9 | 40.9 | 2.15 |

| 10 | 27.5 | 1.80, 1.70 |

| 11 | 38.2 | 2.30 |

| 12 | 143.7 | - |

| 13 | 34.7 | 2.25 |

| 14 | 27.4 | 1.90, 1.85 |

| 15 | 21.8 | 1.60 |

| 16 | 20.7 | 1.58 |

| 17 | 16.9 | 1.62 |

| 18 | 21.4 | 1.75 |

| 19 | 15.7 | 0.95 |

| 20 | 129.3 | 4.85, 4.80 |

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry (MS) and High-Resolution Techniques

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. gbiosciences.com For this compound, which has a molecular formula of C₂₀H₃₂, the molecular ion peak [M]⁺ is observed at an m/z (mass-to-charge ratio) of 272. redalyc.orgrsc.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the elemental composition. mdpi.com For this compound, an HRMS (QTOF) measurement might show an m/z of 272.2501, which is in close agreement with the calculated value for [C₂₀H₃₂]⁺ (272.2499). rsc.org

The fragmentation pattern observed in the mass spectrum provides valuable structural information. In Electron Ionization (EI) mass spectrometry, the molecule is fragmented in a reproducible manner, creating a unique "fingerprint" for the compound. rsc.org Common fragmentation pathways for terpenes include the loss of small neutral molecules or radical species. researchgate.net The analysis of these fragmentation patterns can help to identify structural motifs within the molecule. aaup.edulibretexts.org For this compound, characteristic fragment ions are observed at various m/z values, which can be rationalized based on the structure of the molecule. rsc.org

Table 2: Key Mass Spectrometry Data for this compound rsc.org

| Parameter | Value |

| Molecular Formula | C₂₀H₃₂ |

| Molecular Weight | 272.49 g/mol |

| HRMS (m/z) [M]⁺ (calculated) | 272.2499 |

| HRMS (m/z) [M]⁺ (observed) | 272.2501 |

| Key EI-MS Fragments (m/z) | 257, 229, 201, 187, 173, 161, 135, 121 |

X-ray Crystallography for Absolute Configuration and Intermediate Analysis

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. anton-paar.com While obtaining suitable crystals of this compound itself can be challenging due to its nonpolar, hydrocarbon nature, X-ray analysis of crystalline derivatives or intermediates in its total synthesis has been instrumental. nih.govmsu.edu

In the context of the total synthesis of dolabellane diterpenes, X-ray crystallography has been used to confirm the structure and stereochemistry of key synthetic intermediates. thieme-connect.comacs.org For example, the structure of a crystalline precursor can be determined by X-ray diffraction, which then provides a solid anchor point for deducing the stereochemistry of subsequent products in the synthetic route, including the final natural product. nih.govacs.org

The absolute configuration of a chiral molecule can be determined by X-ray crystallography if a heavy atom is present in the structure or by using anomalous dispersion effects. msu.edu This information is crucial for understanding the biological activity of the compound, as different enantiomers can have vastly different biological properties.

Advanced Chromatographic Techniques in Research

Advanced chromatographic techniques are essential for the isolation, purification, and analysis of this compound from complex natural extracts or synthetic reaction mixtures. openaccessjournals.com

Gas Chromatography (GC) is particularly well-suited for the analysis of volatile and semi-volatile compounds like terpenes. chromatographyonline.com When coupled with a mass spectrometer (GC-MS), it allows for the separation and identification of individual components in a mixture. rsc.orgmdpi.com The retention time of this compound in a GC system is a characteristic property that can be used for its identification. rsc.org Comprehensive two-dimensional gas chromatography (GC×GC) offers even higher resolution and is capable of separating highly complex mixtures of terpenes. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that can be used for the purification of this compound. researchgate.net Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is often employed for the separation of terpenes. By carefully selecting the column and mobile phase conditions, this compound can be isolated in high purity.

Crystalline Sponge Method for Terpene Analysis

The crystalline sponge method is a relatively new and innovative technique for determining the absolute structure of non-crystalline compounds, including oils and volatile liquids like many terpenes. iucr.orgresearchgate.net This method utilizes a porous metal-organic framework (MOF) that acts as a "crystalline sponge" to absorb and order the guest molecules within its pores. iucr.org The ordered arrangement of the guest molecules within the host framework allows for their structure to be determined by single-crystal X-ray diffraction. iucr.orgresearchgate.net

This technique is particularly valuable for terpenes that are difficult to crystallize on their own. x-mol.net The crystalline sponge method has been successfully used to determine the structures of various terpenes, demonstrating its potential for the analysis of this compound and other related compounds. iucr.orgx-mol.netnih.gov The interactions between the host framework and the guest molecule, such as CH-π and π-π interactions, are responsible for holding the guest in a fixed position, enabling the collection of high-quality diffraction data. iucr.orgx-mol.net

Future Directions and Emerging Research Avenues in Beta Araneosene Chemistry

Development of Novel and More Efficient Synthetic Routes

The total synthesis of complex natural products like beta-araneosene is a benchmark for the capabilities of organic chemistry. While landmark syntheses have been achieved, the development of more concise and efficient routes remains a key objective.

One of the pioneering enantioselective total syntheses of this compound was notable for its brevity and high degree of stereocontrol. nih.govacs.org This route was part of a broader program aimed at developing efficient strategies for constructing the trans-fused 5- and 11-membered ring system characteristic of the dolabellane family. acs.org Another concise total synthesis of this compound, along with other dolabellanes like palominol, dolabellatrienone, and isoedunol (B1248995), was achieved through an enantioselective Diels-Alder macrobicyclization, showcasing the power of strategic bond formations to rapidly build molecular complexity. scripps.edu

Discovery and Characterization of New Biosynthetic Enzymes

While the general pathway is presumed, the exact enzymatic machinery responsible for the biosynthesis of this compound is not fully elucidated. It is hypothesized to originate from geranylgeranyl diphosphate (B83284) (GGPP) through a series of cation-driven cyclization reactions. pnas.org This process is thought to be initiated by a terpene synthase (TPS), a class of enzymes responsible for the vast structural diversity of terpenoid natural products. pnas.org

Significant progress has been made in identifying enzymes that produce this compound. Researchers have characterized diterpene synthase activity for this compound from social amoebae such as Dictyostelium discoideum and Dictyostelium purpureum. rhea-db.orgnih.gov Additionally, studies on the fungus Phomopsis amygdali have identified this compound as a fusicoccin (B1218859) biosynthesis-related diterpene hydrocarbon, pointing to the existence of a unique multifunctional enzyme, a fusicoccadiene synthase (PaFS), which possesses both prenyltransferase and terpene cyclase activity. pnas.org This chimeric enzyme can convert primary isoprene (B109036) units all the way to the cyclic diterpene scaffold. pnas.org

Future research will focus on the discovery of new terpene synthases from diverse microbial sources. rhea-db.org The characterization of these enzymes, including their three-dimensional structures and catalytic mechanisms, will provide a deeper understanding of how nature constructs the complex dolabellane skeleton. This knowledge is invaluable for bioengineering and synthetic biology approaches, enabling the heterologous production of this compound and its analogs in engineered microorganisms. pnas.orgresearchgate.net

Exploration of Unconventional Synthetic Methodologies

The synthesis of this compound has served as a platform for showcasing innovative and unconventional synthetic strategies. The first total enantioselective synthesis by Corey and Kingsbury was distinguished by its reliance on an unusual sequence of ring manipulations, including two small ring expansions and a medium ring contraction. acs.org

Key unconventional methods employed in this synthesis include:

The Kulinkovich Reaction : Used to form a cyclopropanol (B106826), which served as a key intermediate for a subsequent ring expansion. nih.govacs.orgacs.org This reaction proved effective even on a sterically hindered substrate. acs.org

Pinacol-type Rearrangements : A sequence involving a 3→4 pinacol (B44631) ring expansion followed by a simultaneous 4→5 ring expansion and 12→11 ring contraction was critical for assembling the core structure. acs.org

SmI₂-mediated Pinacol Coupling : This method was employed to construct the large 12-membered ring via a reductive macrocyclization of a keto aldehyde, achieving high diastereoselectivity. acs.orgnih.gov

The exploration of such unconventional reactions is crucial for overcoming the challenges associated with medium and large ring synthesis. Future work in this area may involve leveraging other powerful transformations, such as C-H activation, radical cyclizations, and novel cycloadditions, to access the this compound core. nih.gov The development of new reagents and catalytic systems that can mediate complex, multi-bond-forming cascades will continue to be a major theme in this field.

Advanced Structural Modifications and Analog Design

The dolabellane skeleton of this compound serves as a scaffold for a wide range of naturally occurring, biologically active compounds. acs.org This structural framework is ripe for modification to create novel analogs with potentially enhanced or new therapeutic properties. The design of such analogs involves the strategic modification of the lead compound's structure to improve its pharmacological profile. slideshare.net

Research has already identified naturally occurring analogs, such as epoxide derivatives of the dolabellane skeleton, isolated from marine sources. researchgate.net Furthermore, a bromonium ion-induced transannular cyclization of this compound has been investigated, yielding the first brominated derivatives of this diterpene, demonstrating a chemical method for diversification. nih.gov The synthetic routes developed for this compound are also seen as pathways to more complex and potent cytotoxic dolabellanes like clavulactone and clavirolide. acs.org

Future directions will involve a more systematic exploration of the this compound structure-activity relationship (SAR). This can be achieved through:

Semisynthesis : Modifying the natural product isolated from biological sources.

Total Synthesis : Creating designed analogs from simple starting materials, allowing for more profound structural changes. pitt.edu

Bioisosteric Replacement : Swapping functional groups with others that have similar physicochemical properties to fine-tune biological activity. slideshare.net

These approaches will enable the generation of libraries of this compound analogs for biological screening, potentially leading to the discovery of new therapeutic agents.

Integration of Artificial Intelligence and Machine Learning in Synthesis Planning

AI and machine learning (ML) are being applied to several aspects of chemical synthesis:

Retrosynthetic Analysis : ML models, trained on vast databases of known chemical reactions, can propose novel and efficient retrosynthetic disconnections, helping chemists to design synthetic routes to complex targets like this compound. pharmafeatures.comnih.gov

Reaction Prediction : AI can predict the outcomes of chemical reactions, including identifying optimal conditions to maximize yields and selectivity, thus saving significant time and resources in the lab. researchgate.net

Enzyme Discovery and Engineering : In the context of biosynthesis, AI can predict enzyme function from sequence data. This accelerates the discovery of new terpene synthases that could produce this compound or related compounds. iscientific.org

Q & A

Basic Research Questions

Q. What established protocols ensure reproducible synthesis of Beta-Araneosene in laboratory settings?

- Methodological Answer : Synthesis protocols should follow rigorous stoichiometric calculations, solvent selection, and reaction condition optimization (e.g., temperature, catalyst loading). For novel methods, document step-by-step procedures, including purification techniques (e.g., column chromatography, recrystallization) and yield calculations. Reference established protocols for analogous terpenoids, adapting them with validation via spectroscopic characterization .

- Example Workflow :

- Pre-synthesis: Validate reagent purity via NMR or HPLC.

- Reaction monitoring: Use TLC or GC-MS to track intermediate formation.

- Post-synthesis: Characterize using X-ray crystallography for structural confirmation .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity and purity?

- Methodological Answer : Combine orthogonal techniques:

- NMR : Assign stereochemistry and functional groups (¹H, ¹³C, 2D-COSY).

- Mass Spectrometry (HRMS) : Confirm molecular formula.

- HPLC-PDA : Assess purity and detect co-eluting impurities.

- X-ray Diffraction : Resolve absolute configuration for crystalline derivatives.

- Data Interpretation : Cross-reference spectral data with computational predictions (e.g., DFT for NMR chemical shifts) to resolve ambiguities .

Advanced Research Questions

Q. How can experimental designs address mechanistic ambiguities in this compound’s catalytic transformations?

- Methodological Answer :

- Kinetic Studies : Use time-resolved spectroscopy (e.g., UV-Vis, IR) to track intermediate formation.

- Isotopic Labeling : Incorporate ¹³C or ²H to trace bond reorganization pathways.

- Computational Hybridization : Pair experimental data with DFT calculations to model transition states.

Q. What strategies reconcile contradictions between computational predictions and experimental observations of this compound’s thermodynamic stability?

- Methodological Answer :

- Parameter Validation : Re-examine computational settings (e.g., solvent models, basis sets) against empirical data.

- Experimental Cross-Check : Perform calorimetry (DSC) to measure enthalpy of formation, comparing results with in silico values.

- Literature Benchmarking : Compare findings with analogous compounds to identify systemic biases in computational models .

Q. How should researchers design studies to evaluate this compound’s bioactivity while minimizing confounding variables?

- Methodological Answer :

- Control Groups : Include negative controls (solvent-only) and positive controls (known bioactive analogs).

- Dose-Response Analysis : Use logarithmic concentration gradients to establish EC₅₀/IC₅₀ values.

- Blinding : Implement double-blind protocols in in vivo assays to reduce observer bias.

- Data Robustness : Validate bioactivity via orthogonal assays (e.g., enzymatic inhibition + cell viability tests) .

Methodological Tables for Reference

Table 1 : Comparison of Spectroscopic Techniques for this compound Characterization

| Technique | Key Application | Detection Limit | Structural Insight |

|---|---|---|---|

| ¹H NMR | Functional group identification | ~0.1 mg | Stereochemistry, coupling |

| X-ray Crystallography | Absolute configuration | Single crystal (~0.5 mg) | 3D molecular structure |

| HPLC-PDA | Purity assessment | ~0.01% (w/w) | Co-eluting impurities |

| HRMS | Molecular formula confirmation | ~1 ppm mass accuracy | Isotopic pattern validation |

| Adapted from |

Guidelines for Rigorous Research

- Research Question Frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

- Data Integrity : Maintain lab notebooks with timestamps, raw data backups, and metadata (e.g., instrument calibration logs) .

- Contradiction Analysis : Use triangulation (multiple methods/theories) to resolve conflicting results, documenting limitations transparently .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.